molecular formula C21H22FN3O5S2 B571563 5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one CAS No. 1632125-79-1

5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one

Cat. No. B571563
CAS RN: 1632125-79-1
M. Wt: 479.541
InChI Key: FVKOFZKSMMIUTL-UHFFFAOYSA-N
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Description

Insulin-degrading enzyme (IDE) is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling. In addition to regulating insulin action in diabetes pathogenesis, IDE plays a role in Varicella-Zoster virus infection and degradation of amyloid-β, a peptide implicated in Alzheimer’s disease. ML-345 is a small molecule inhibitor that selectively targets cysteine819 in IDE with an EC50 value of 188 nM. It demonstrates 10-fold selectivity for IDE over a panel of enzymes with reactive cysteine residues.
Insulin-degrading enzyme (IDE) is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling. In addition to regulating insulin action in diabetes pathogenesis, IDE plays a role in Varicella-Zoster virus infection and degradation of amyloid-β, a peptide implicated in Alzheimer’s disease. ML-345 is a small molecule inhibitor that selectively targets cysteine It demonstrates 10-fold selectivity for IDE over a panel of enzymes with reactive cysteine residues.

Scientific Research Applications

properties

IUPAC Name

5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOFZKSMMIUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary target of ML345 and how does it interact with it?

A1: ML345 is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that ML345 acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].

Q2: Is there any information on the synthesis of ML345?

A8: One study outlines a novel method for synthesizing ML345 []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]

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